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molecular formula C8H9NO B016504 5-Acetyl-2-methylpyridine CAS No. 36357-38-7

5-Acetyl-2-methylpyridine

Cat. No. B016504
M. Wt: 135.16 g/mol
InChI Key: PVRYOKQFLBSILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664402B2

Procedure details

1.0 g 5-ethynyl-2-methylpyridine (8.5 mmol) was loaded into a flask provided with magnetic anchor and was dissolved in 10 mL of a 1:4 toluene/sulfuric acid mixture (0.29 mmol). The resulting solution was heated to 50° C. overnight, then after quenching to room temperature, the solution was basified by the addition of NaHCO3, then it was extracted with AcOEt (3×20 mL) and finally, anhydrified on anhydrous MgSO4. The organic phase was then concentrated under vacuum yielding 1.06 g product, equal to a molar yield of 91% as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
toluene sulfuric acid
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1)#[CH:2].C1(C)C=CC=CC=1.S(=O)(=O)(O)[OH:18]>>[CH3:9][C:6]1[N:7]=[CH:8][C:3]([C:1](=[O:18])[CH3:2])=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#C)C=1C=CC(=NC1)C
Step Two
Name
toluene sulfuric acid
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with magnetic anchor
CUSTOM
Type
CUSTOM
Details
after quenching to room temperature
ADDITION
Type
ADDITION
Details
the solution was basified by the addition of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
it was extracted with AcOEt (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was then concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=N1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 2704.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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